molecular formula C12H15ClN2O5 B1456212 Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-59-5

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456212
M. Wt: 302.71 g/mol
InChI Key: PPFZDQYFHKPECA-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MNP, is a chiral nitrophenoxy carboxylate compound used in the synthesis of various pharmaceuticals and other compounds. It is a versatile and important intermediate in the synthesis of many compounds, including those used in the treatment of cancer, inflammation, and other diseases. MNP is a useful tool for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

Scientific Research Applications

  • Synthetic Applications : This compound has been utilized as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) demonstrates the use of a similar compound, 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, in drug synthesis, highlighting the importance of such compounds in pharmaceutical research (Zhou et al., 2019).

  • Catalytic Behavior : Aglietto et al. (1985) explored the use of an optically active polymer, which includes a structure similar to the compound , as a catalyst for esterolysis. This research demonstrates the compound's potential in catalysis, especially in reactions involving esters of p-nitrophenol with various acids (Aglietto et al., 1985).

  • Solvatochromism Studies : Hofmann et al. (2008) studied the solvatochromism of azo dyes, including a compound structurally similar to Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride. This research is significant for understanding the solvatochromic properties of these compounds, which can be crucial for dye and pigment industries (Hofmann et al., 2008).

  • Synthesis and Pharmacological Effects : Ashimori et al. (1991) conducted a study on the synthesis of optically active pyridinedicarboxylate derivatives, which is relevant to understanding the synthesis pathways and potential pharmacological applications of Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Ashimori et al., 1991).

  • Molecular Structure Analysis : Volkov et al. (2007) investigated the molecular structure of nitro derivatives, contributing to the broader understanding of the structural aspects of similar compounds. This is vital for the development and optimization of pharmaceuticals and other chemical products (Volkov et al., 2007).

  • Building Blocks for Synthesis : Figueroa‐Pérez et al. (2006) described the use of pyrrolopyridine derivatives as building blocks for synthesizing various compounds, showcasing the versatility of these compounds in chemical synthesis (Figueroa‐Pérez et al., 2006).

properties

IUPAC Name

methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5.ClH/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17;/h2-5,10-11,13H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFZDQYFHKPECA-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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